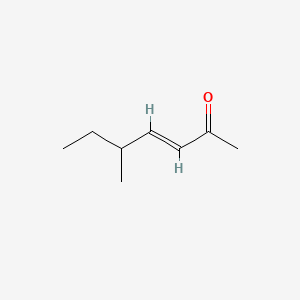
5-Methyl-3-hepten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-hepten-2-one: is an organic compound with the molecular formula C8H14O . It is a colorless liquid with a fruity odor and is commonly used in the flavor and fragrance industry. This compound is also known by other names such as Sulcatone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-3-hepten-2-one can be synthesized through various methods. One common method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride , which then reacts with acetone to produce this compound . Another method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol , followed by partial hydrogenation and reaction with diketene or alkyl acetoacetate .
Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutylene , formaldehyde , and acetone at high temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids under appropriate conditions.
Reduction: It can be reduced to form corresponding alcohols.
Nucleophilic Addition: The carbonyl group in this compound is prone to nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Nucleophilic Addition: Reagents like or are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Nucleophilic Addition: Various addition products depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-3-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the flavor and fragrance industry to impart fruity notes to products.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
6-Methyl-5-hepten-2-one (Sulcatone): Similar in structure and used in similar applications.
3-Hepten-2-one: Another ketone with similar reactivity but different applications.
Uniqueness: 5-Methyl-3-hepten-2-one is unique due to its specific odor profile and its role as a mosquito attractant, which is not as prominent in other similar compounds .
Propriétés
Numéro CAS |
5090-16-4 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(E)-5-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h5-7H,4H2,1-3H3/b6-5+ |
Clé InChI |
QDUQNQQMHZNNTG-AATRIKPKSA-N |
SMILES isomérique |
CCC(C)/C=C/C(=O)C |
SMILES canonique |
CCC(C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




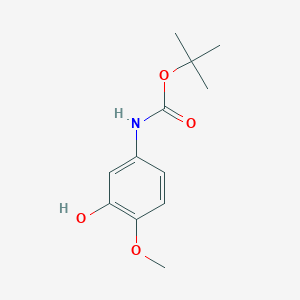
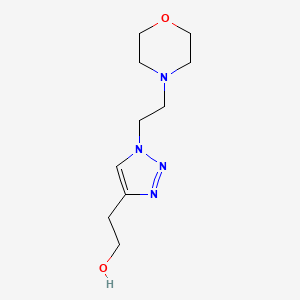
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)


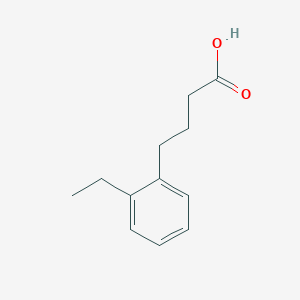
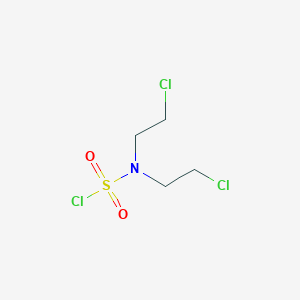
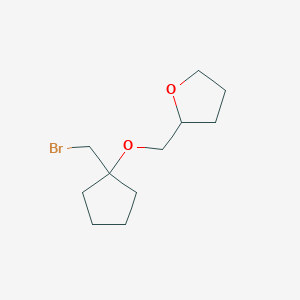
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
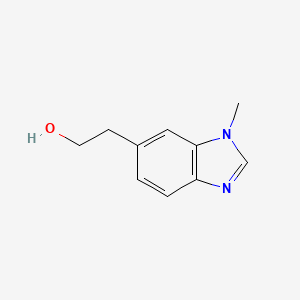
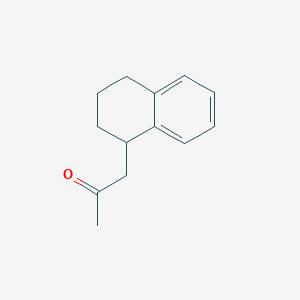
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
